7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide
Overview
Description
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclic ketones. The key steps in the synthesis may involve:
Condensation Reactions: Initial condensation of aniline derivatives with cyclic ketones to form intermediate compounds.
Cyclization: Cyclization of the intermediate compounds to form the quinoline core.
Functional Group Modifications: Introduction of the prop-2-enyl group and carboxamide functionality through various organic reactions such as alkylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases. Preclinical studies may involve evaluating its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a candidate for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide include other quinoline derivatives with similar core structures but different substituents. Examples include:
- 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid .
- 1-(2,6-dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-enyl group and carboxamide functionality differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
7,7-dimethyl-2,5-dioxo-1-phenyl-N-prop-2-enyl-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-10-22-19(25)16-11-15-17(12-21(2,3)13-18(15)24)23(20(16)26)14-8-6-5-7-9-14/h4-9,11H,1,10,12-13H2,2-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYBEPNEJOKNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NCC=C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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